N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a molecular formula of C28H26N2O4S . This compound is notable for its unique structure, which combines elements of benzothiophene and chromene, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves multiple stepsThe chromene moiety is then synthesized and attached to the benzothiophene core under specific reaction conditions . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive molecule, exploring its interactions with various biological targets.
Medicine: Preliminary studies suggest it may have therapeutic potential, particularly in the development of new drugs.
Industry: Its unique structure makes it useful in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of benzothiophene and chromene structures. Similar compounds include:
- N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide
- N-[3-(benzylcarbamoyl)-2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-5-yl]methyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct properties and applications.
Properties
Molecular Formula |
C28H26N2O4S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C28H26N2O4S/c1-16-12-17(2)25-20(13-16)21(31)14-22(34-25)26(32)30-28-24(19-10-6-7-11-23(19)35-28)27(33)29-15-18-8-4-3-5-9-18/h3-5,8-9,12-14H,6-7,10-11,15H2,1-2H3,(H,29,33)(H,30,32) |
InChI Key |
DIWYDDPJVCLFGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CC=C5)C |
Origin of Product |
United States |
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